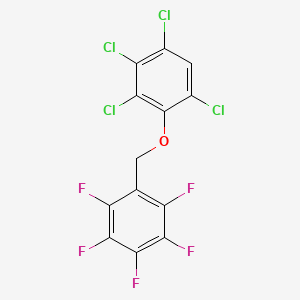![molecular formula C21H38B2 B14407656 9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane CAS No. 81547-70-8](/img/structure/B14407656.png)
9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane is an organoborane compound. This compound is known for its use in organic chemistry, particularly as a hydroboration reagent. It is a colorless solid that exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. This reaction yields the desired compound, which can be isolated as a solid or in solution form .
Industrial Production Methods
The compound is commercially available and is often provided as a solution in tetrahydrofuran. The industrial production methods are similar to the laboratory synthesis, involving the reaction of 1,5-cyclooctadiene with borane .
Chemical Reactions Analysis
Types of Reactions
9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane undergoes various types of reactions, including:
Hydroboration: This compound is widely used in hydroboration reactions due to its high regioselectivity.
Oxidation: The hydroboration product can be oxidized to form alcohols.
Reduction: It can also participate in reduction reactions, cleaving in the presence of reducible substrates.
Common Reagents and Conditions
Hydroboration: Typically involves alkenes and the compound itself.
Oxidation: Commonly uses hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH) for oxidative cleavage.
Reduction: Involves the presence of reducible substrates that facilitate the cleavage of the hydride-bridged dimer.
Major Products
Terminal Alcohols: Formed from the hydroboration and subsequent oxidation of alkenes.
Reduced Substrates: Result from the reduction reactions involving the compound.
Scientific Research Applications
9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: Used extensively in organic synthesis, particularly in hydroboration reactions and Suzuki coupling reactions.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The compound exerts its effects primarily through hydroboration, where it adds across the double bonds of alkenes. The hydride-bridged dimer cleaves in the presence of reducible substrates, facilitating the addition of boron to the substrate. This regioselective addition allows for the formation of terminal alcohols upon subsequent oxidation .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): The parent compound, widely used in hydroboration reactions.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used in oxidation reactions.
Bicyclo[3.3.1]nonan-9-one: Used in the preparation of other bicyclic compounds.
Uniqueness
9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane is unique due to its high regioselectivity in hydroboration reactions, which allows for the selective formation of terminal alcohols. This selectivity is greater compared to other borane reagents, making it particularly valuable in organic synthesis .
Properties
CAS No. |
81547-70-8 |
|---|---|
Molecular Formula |
C21H38B2 |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
9-[5-(9-borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C21H38B2/c1(2-16-22-18-8-4-9-19(22)11-5-10-18)3-17-23-20-12-6-13-21(23)15-7-14-20/h18-21H,1-17H2 |
InChI Key |
WGEOJUGBVIISIL-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCCCB3C4CCCC3CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


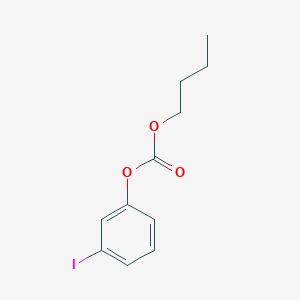

![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
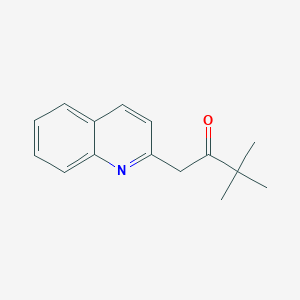
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)

![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
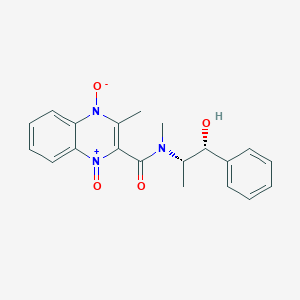
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
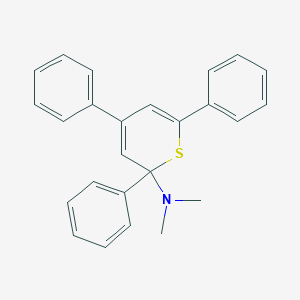
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
